molecular formula C11H14O2 B3297197 5-Methyl-2-phenyl-1,3-dioxane CAS No. 89539-06-0

5-Methyl-2-phenyl-1,3-dioxane

Cat. No.: B3297197
CAS No.: 89539-06-0
M. Wt: 178.23 g/mol
InChI Key: FSXSFJIPYVZFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methyl group at the 5 position and a phenyl group at the 2 position distinguishes this compound from other 1,3-dioxanes. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of benzaldehyde with 2,2-bis(hydroxymethyl)propionic acid in the presence of p-toluene sulfonic acid as a catalyst . The reaction is typically carried out in a solvent such as cyclohexane, with the mixture being heated and stirred at elevated temperatures (around 373 K) for several hours. After the reaction, the product is purified through recrystallization from ethyl acetate .

Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves similar acetalization reactions. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus can enhance the yield and purity of the product .

Mechanism of Action

The mechanism by which 5-Methyl-2-phenyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and the nature of the derivative used.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-phenyl-1,3-dioxane is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its stability and specificity in various applications compared to its analogs .

Properties

IUPAC Name

5-methyl-2-phenyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXSFJIPYVZFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(OC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenyl-1,3-dioxane
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-phenyl-1,3-dioxane
Reactant of Route 4
5-Methyl-2-phenyl-1,3-dioxane
Reactant of Route 5
5-Methyl-2-phenyl-1,3-dioxane
Reactant of Route 6
5-Methyl-2-phenyl-1,3-dioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.